molecular formula C11H13NO3S B1351296 Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 96334-44-0

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1351296
CAS RN: 96334-44-0
M. Wt: 239.29 g/mol
InChI Key: KHNVFGZAADIYSH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C11H13NO3S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes an ethyl ester group, a benzothiophene ring, and an amino group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 239.3 . More specific physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Chemistry and Synthesis

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a fundamental compound in organic synthesis and chemical transformations. In one study, this compound was used in the reaction with primary amines under specific conditions, leading to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, with structures confirmed by X-ray analysis (Shipilovskikh et al., 2014). This exemplifies its role in synthesizing complex molecules, demonstrating its utility in creating derivatives with potential for further application in medicinal chemistry and materials science.

Pharmacological Applications

The compound's derivates exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. For instance, a transformation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate led to the synthesis of compounds screened for antibacterial, antifungal, and anti-inflammatory activities, with some showing promising results (Narayana et al., 2006). This highlights its importance in the development of new therapeutic agents.

Antioxidant Activity

Further chemical modifications of ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have led to the creation of derivatives with evaluated antioxidant activities. A study involving the Gewald reaction produced compounds that were screened for their ability to act as antioxidants, demonstrating the compound's versatility in synthesizing molecules with potential benefits for combating oxidative stress (Aghekyan et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has also been instrumental in synthesizing various heterocyclic compounds, illustrating its wide-ranging applications in organic chemistry. For example, its reactions have yielded novel heterocyclic compounds with potential hypnotic activity, underscoring its utility in creating pharmacologically active molecules (Ghorab et al., 1995).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in proteomics research . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

ethyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-6-4-3-5-7(13)9(6)16-10(8)12/h2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNVFGZAADIYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385227
Record name ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

96334-44-0
Record name ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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